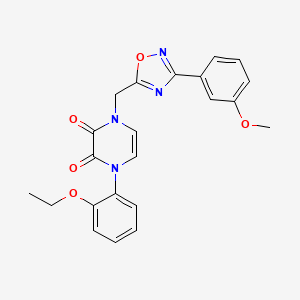

1-(2-ethoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c1-3-30-18-10-5-4-9-17(18)26-12-11-25(21(27)22(26)28)14-19-23-20(24-31-19)15-7-6-8-16(13-15)29-2/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWWCTQTZGBHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure

The compound features a pyrazine core substituted with an ethoxyphenyl group and a methoxyphenyl oxadiazole moiety. The structural complexity suggests potential interactions with biological targets.

1. Antioxidant Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazine moieties exhibit significant antioxidant properties. The presence of these heterocycles can enhance the scavenging ability against free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating potential as a therapeutic agent for bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

3. Anticancer Properties

Research has suggested that derivatives of pyrazine and oxadiazole can inhibit cancer cell proliferation. Preliminary studies on this compound revealed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of several derivatives of pyrazine and oxadiazole. The compound was tested using DPPH and ABTS radical scavenging assays, showing an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| Tested Compound | 30 |

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using the disc diffusion method. The compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 3: Anticancer Activity

A cytotoxicity assay was performed on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound induced a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 18 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Oxadiazole ring : Enhances electron delocalization, contributing to antioxidant properties.

- Pyrazine core : Facilitates interaction with biological targets due to its planar structure.

- Substituents : The ethoxy and methoxy groups may influence lipophilicity and membrane permeability.

Comparison with Similar Compounds

Pyrazoline Derivatives with Methoxy/Ethoxy Substituents

Example Compounds :

- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h)

- 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-ethoxyphenyl)-2-pyrazoline (2h)

Analysis :

1,2,4-Oxadiazole-Containing Compounds

Example Compound :

- (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}piperidine-1,2-dione)

Analysis :

- Trifluoromethyl groups (CF₃) in the example compound enhance lipophilicity and electron-withdrawing effects, contrasting with the target compound’s methoxy/ethoxy donors. These differences may influence target selectivity and pharmacokinetics .

Triazole and Pyrazoline Derivatives with Aryl Substituents

Example Compounds :

- 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

- 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole

Analysis :

Pyrazolone Derivatives with Ethoxy Groups

Example Compound :

- 4-[(4-Ethoxyphenyl)hydrazono]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Analysis :

- Hydrazone moieties (example compound) increase polarity, whereas the target compound’s oxadiazole and pyrazine-dione groups balance lipophilicity and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.